

Introduction: The Critical Role of Photoaffinity Labeling in Modern Research

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Compound of Interest

Compound Name: 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

CAS No.: 113787-85-2

Cat. No.: B172769

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The identification and characterization of interactions between small molecules and their protein targets are fundamental to advancing our understanding of biological processes and to the development of novel therapeutics. Photoaffinity labeling (PAL) is a powerful methodology that enables the covalent capture of these often transient and non-covalent interactions. Central to this technique are photoreactive chemical probes, with **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol** standing out as a particularly effective and versatile option.

This compound is a member of the trifluoromethyl-aryldiazirine class of photoprobes. The diazirine moiety, a strained three-membered ring, serves as the photoreactive core. Upon activation with UV light, it generates a highly reactive carbene intermediate that can form a covalent bond with interacting biomolecules. The presence of a trifluoromethyl group enhances the stability of the diazirine, while the phenolic hydroxyl group offers a convenient point for chemical modification, allowing its incorporation into a variety of molecular scaffolds.^{[1][2]}

Molecular Architecture and Intrinsic Properties

The efficacy of **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol** as a photoaffinity probe is a direct result of its unique trifunctional structure.

- **3H-Diazirine Moiety:** This is the photoreactive warhead of the molecule. When irradiated with UV light, typically in the 350-360 nm range, it undergoes irreversible decomposition to release nitrogen gas (N₂) and form a highly reactive carbene.[3]
- **Trifluoromethyl Group:** This electron-withdrawing group confers several advantageous properties. It increases the stability of the diazirine ring, making the compound more amenable to synthetic manipulations and storage. Furthermore, it influences the reactivity of the resulting carbene and helps to suppress the undesired rearrangement to a linear diazo compound.[4]
- **Phenolic Hydroxyl Group:** This functional group is a versatile chemical handle. It provides a straightforward site for conjugation to a ligand of interest, a reporter tag such as biotin or a fluorophore, or a linker for downstream applications.

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

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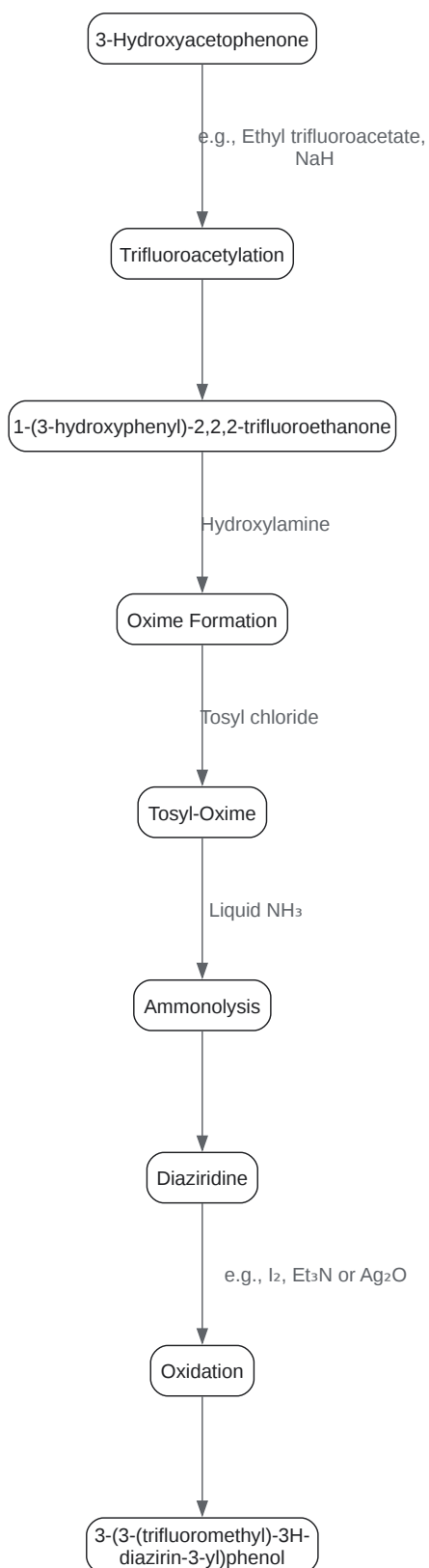
Figure 1: Chemical structure of **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol**.

Table 1: Physicochemical Properties of **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol**

Property	Value	Source
CAS Number	113787-85-2	
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[5]
Molecular Weight	202.14 g/mol	[5]
Appearance	White to off-white solid	
Solubility	Soluble in common organic solvents (DMSO, DMF, Methanol, Dichloromethane)	
UV Absorption Maximum (λ _{max})	~350-360 nm	[3]

Synthetic Methodologies and Characterization

The synthesis of **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol** and its derivatives has been well-established in the literature. A generalized synthetic pathway is depicted below.



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Figure 2: Generalized synthetic workflow for **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol**.

Illustrative Synthetic Protocol Outline:

- **Trifluoroacetylation:** 3-Hydroxyacetophenone is reacted with a trifluoroacetylating agent to yield the corresponding trifluoromethyl ketone.
- **Oxime Formation:** The ketone is then converted to an oxime by reaction with hydroxylamine.
- **Sulfonylation:** The oxime is subsequently tosylated or mesylated.
- **Diaziridine Formation:** The tosyl-oxime is treated with liquid ammonia to form the diaziridine intermediate.
- **Oxidation to Diazirine:** The final step involves the oxidation of the diaziridine to the desired diazirine product using a mild oxidizing agent like iodine or silver oxide.

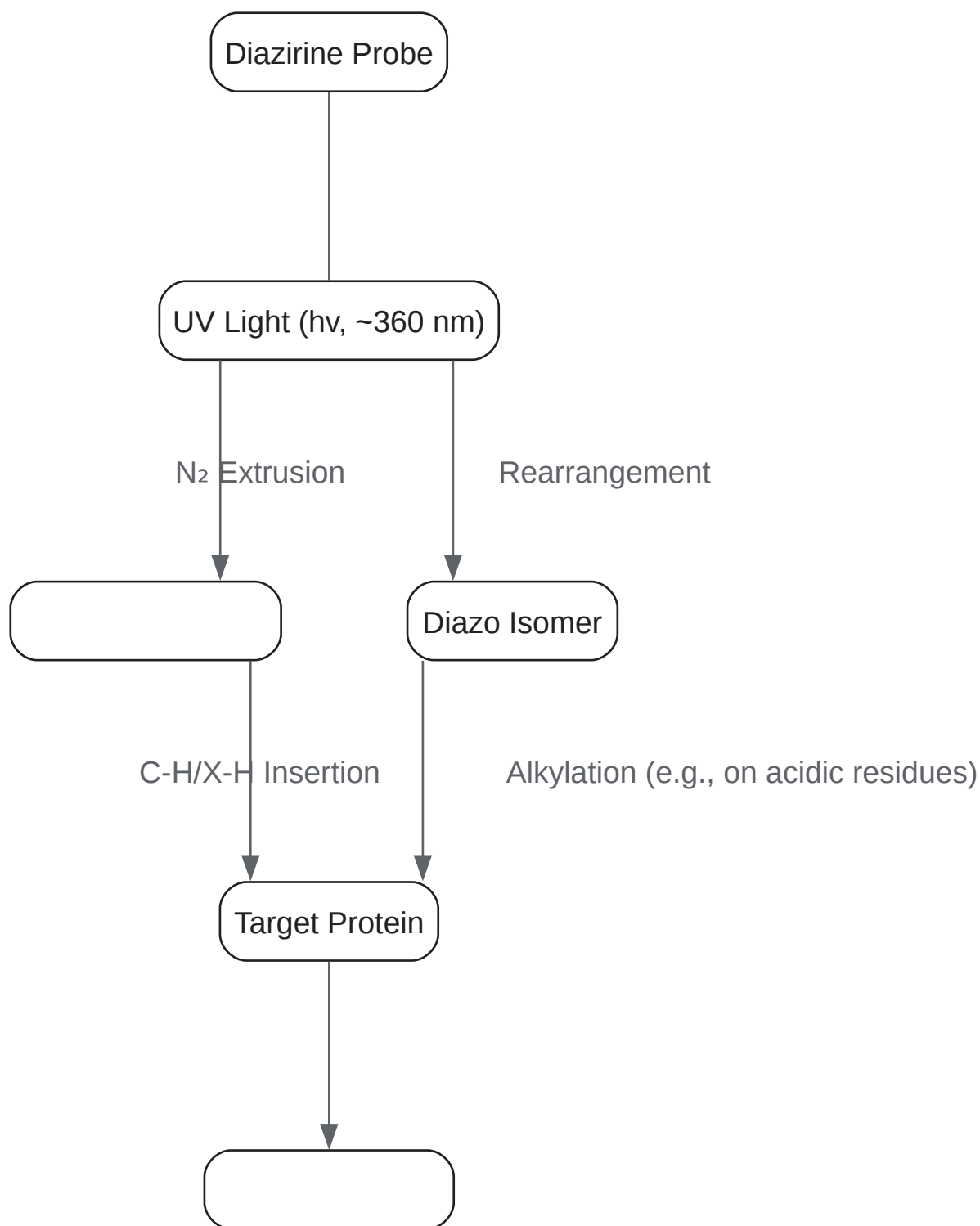
Analytical Characterization:

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR are essential for structural elucidation.
- **Mass Spectrometry (MS):** To confirm the molecular weight.
- **Infrared (IR) Spectroscopy:** To identify key functional groups.
- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the final compound.

Mechanistic Basis of Photoaffinity Labeling

The power of diazirine-based probes lies in the light-induced generation of a highly reactive carbene species. However, it is important to note that a competing pathway involving a diazo intermediate can also occur.



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Figure 3: Key mechanistic pathways in diazirine-based photoaffinity labeling.

Mechanistic Steps:

- Photoactivation: Upon irradiation with UV light, the diazirine absorbs a photon, leading to an excited state.
- Formation of Reactive Intermediates: The excited diazirine can follow two main pathways:
 - Carbene Pathway: It can extrude nitrogen gas (N₂) to form a highly reactive and indiscriminate singlet carbene. This is the desired pathway for efficient cross-linking.[6]
 - Diazo Pathway: The diazirine can rearrange to a more stable, but still reactive, linear diazo isomer.[7][8][9] This diazo intermediate can also alkylate nucleophilic residues on a protein, particularly acidic amino acids.[8][10]
- Covalent Cross-linking: The generated carbene has a very short lifetime and will rapidly insert into nearby C-H or X-H (where X = N, O, S) bonds of amino acid residues in the binding pocket of the target protein.[6] This results in the formation of a stable covalent bond, permanently linking the probe (and its attached ligand) to the target protein.

Key Applications in Research and Development

The unique properties of **3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol** make it an invaluable tool for:

- Target Identification and Validation: It can be used to identify the specific protein targets of a bioactive small molecule within a complex proteome.[4]
- Binding Site Characterization: Following cross-linking and proteolytic digestion, mass spectrometry can be employed to pinpoint the exact site of covalent modification, providing high-resolution information about the ligand's binding pocket.
- Drug-Target Occupancy Studies: The extent of photo-labeling can be quantified to measure how much of a target protein is engaged by a drug molecule under different conditions.

Experimental Design and Best Practices

For successful and reproducible photoaffinity labeling experiments, the following points should be carefully considered:

- **Probe Design and Synthesis:** The point of attachment of the diazirine moiety to the ligand of interest is crucial and should be chosen to minimize perturbation of the ligand's binding affinity.
- **UV Irradiation:** The wavelength, duration, and intensity of UV irradiation must be optimized to maximize cross-linking efficiency while minimizing potential damage to the biological sample. A typical setup uses 365 nm lamps.[6]
- **Experimental Controls:** Rigorous controls are paramount. These should include:
 - A "no UV" control to assess non-specific binding.
 - A competition experiment where an excess of the unmodified ligand is added to demonstrate the specificity of the interaction.
 - A probe that is structurally similar but biologically inactive to control for non-specific labeling.
- **Safety and Handling:** Diazirine-containing compounds are light- and heat-sensitive and should be stored in the dark at low temperatures (e.g., 2-8°C).[11] Standard laboratory personal protective equipment (PPE), including UV-blocking eyewear, must be worn during handling and irradiation procedures.[12][13]

Conclusion

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is a robust and versatile chemical probe that has become an indispensable tool in chemical biology and drug discovery. Its trifunctional nature provides stability, photoreactivity, and synthetic accessibility, enabling the elegant and efficient investigation of molecular interactions. By adhering to the principles and protocols outlined in this guide, researchers can effectively harness the power of this photoaffinity reagent to illuminate complex biological systems and accelerate the pace of scientific discovery.

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